2-(Ethylamino)butanenitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

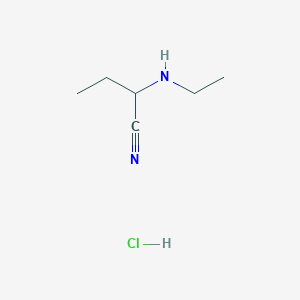

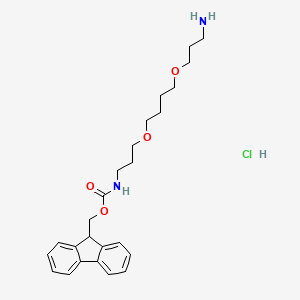

2-(Ethylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C6H13ClN2 and a molecular weight of 148.64 . It appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCC(C#N)NCC.Cl . The InChI key for this compound is OSFIALBHIKKUSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 148.64 .Relevant Papers A paper titled “Pilot Test of Water-Lean Solvent of 2-(Ethylamino) Ethanol, 1-Methyl-2-Pyrrolidinone, and Water for Post-Combustion CO2 Capture” discusses the use of a water-lean solvent of 2-(ethylamino) ethanol for CO2 capture . This might provide some insights into potential applications of this compound. Another paper titled “Effects of 4-Ethylamino-2-butynyl(2-cyclohexyl-2-phenyl)glycolate Hydrochloride, a Metabolite of Oxybutynin, on Bladder Specimens and Rhythmic Bladder Contraction in Rats in Comparison With Oxybutynin” discusses the effects of a related compound on bladder specimens and rhythmic bladder contraction in rats .

Scientific Research Applications

Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) of 2-(diethylamino)ethyl methacrylate (DEAEMA) with acrylonitrile in water demonstrates the application of related compounds in polymer science. This process, performed at 90 °C and atmospheric pressure using specific alkoxyamines, shows controlled polymerization with low molar dispersity and significant livingness (Darabi et al., 2015).

Synthesis of Poly(N-isopropylacrylamide)

The synthesis of poly(N-isopropylacrylamide) (PNIPAM) using a chloropropionamide derivative featuring an azido group is another example. This method demonstrates the formation of PNIPAM with various end-groups, adjusting its thermoresponsivity and highlighting the versatility of these chemical compounds in polymer synthesis (Narumi et al., 2008).

Biological Production of Chemical Feedstocks

2-(Ethylamino)butanenitrile hydrochloride derivatives are relevant in the bioconversion of natural resources for chemical feedstock production. For instance, the biological production of 2,3-butanediol, a key chemical feedstock, involves microbial formation from natural resources, highlighting the compound's importance in bio-based chemical production (Syu, 2001).

Alzheimer's Disease Research

In medical research, derivatives of this compound, such as [18F]FDDNP, have been used in positron emission tomography to study Alzheimer's disease. This research provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

Synthesis of Anticancer Compounds

The synthesis of new 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile, and their subsequent evaluation for anticancer properties, showcases the potential of related compounds in developing novel therapeutic agents (Mansour et al., 2021).

Development of New Synthesis Methods

Research on the synthesis of N-benzoyl L-acosamine using derivatives of this compound illustrates the compound's role in creating new synthesis pathways for complex organic compounds (Hiyama et al., 1984).

properties

IUPAC Name |

2-(ethylamino)butanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFIALBHIKKUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)

![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)

![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)

![6-Methyl-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2691537.png)

![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)